molecular formula C28H29NO3 B601931 Darifenacin Impurity A CAS No. 1048979-16-3

Darifenacin Impurity A

カタログ番号 B601931
CAS番号: 1048979-16-3
分子量: 427.53
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .


Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .


Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

科学的研究の応用

Comprehensive Summary of the Application

Darifenacin hydrobromide (marketed as Enablex) is a potent muscarinic M3 receptor antagonist used for treating overactive bladder with symptoms of urge urinary incontinence . However, during the drug development process, it’s crucial to identify and characterize impurities that may be present in the API. Darifenacin Impurity A is one such impurity.

Summary of Results and Outcomes

The method was validated according to regulatory guidelines, demonstrating specificity, sensitivity, linearity, precision, accuracy, and stability-indicating properties. Regression analysis showed a correlation coefficient greater than 0.99 for darifenacin hydrobromide and its impurities. The accuracy of the method was established based on recovery rates between 86.6% and 106.7% for all impurities .

Safety And Hazards

The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . It should not be used in people with urinary retention . Several possibly important drug-drug interactions have been identified with Darifenacin .

将来の方向性

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

特性

CAS番号

1048979-16-3

製品名

Darifenacin Impurity A

分子式

C28H29NO3

分子量

427.53

純度

> 95%

数量

Milligrams-Grams

同義語

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。